1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE
Overview
Description
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone is a complex organic compound with potential applications in various scientific fields. The compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a methoxyphenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and sulfonium salts.
Substitution with Fluorophenylsulfonyl Group: The piperazine ring is then substituted with a fluorophenylsulfonyl group using reagents like diphenylvinylsulfonium triflate.
Attachment of Methoxyphenoxy Group: The final step involves the attachment of the methoxyphenoxy group to the ethanone backbone through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone undergoes various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activities and influencing various biochemical pathways.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone can be compared with similar compounds:
1-{4-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperazine}: This compound has a phenyl group instead of a methoxyphenoxy group, leading to different chemical and biological properties.
1-{4-[(4-Fluorophenyl)sulfonyl]piperidine}: The piperidine ring in this compound offers different reactivity and applications compared to the piperazine ring.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-16-4-6-17(7-5-16)27-14-19(23)21-10-12-22(13-11-21)28(24,25)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESMRPFCEWZATF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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